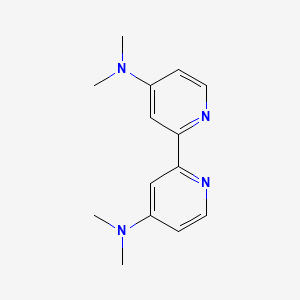

4,4'-Dimethylamino-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHULFFMBCBEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234985 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85698-56-2 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Dimethylamino-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethylamino-2,2'-bipyridine is a highly functionalized bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its strong electron-donating dimethylamino groups enhance the electron density on the pyridine rings, influencing the electronic properties of its metal complexes. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical experimental protocols and the underlying chemical principles.

Primary Synthetic Strategy: A Two-Step Approach from 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide

The most established and reliable route to this compound involves a two-step sequence starting from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. This method is advantageous due to the commercial availability of the starting material and the generally high yields achieved in both steps.

Caption: Primary two-step synthetic route to this compound.

Step 1: Synthesis of 4,4'-Diamino-2,2'-bipyridine

The initial step involves the reduction of the nitro groups and the N-oxide functionalities of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide to yield 4,4'-diamino-2,2'-bipyridine. A highly effective method for this transformation utilizes palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrazine hydrate.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly efficient for the reduction of both nitro groups and N-oxides. Its solid nature allows for easy removal from the reaction mixture by filtration.

-

Hydrazine Hydrate: In the presence of Pd/C, hydrazine hydrate serves as a convenient in situ source of hydrogen gas, avoiding the need for a high-pressure hydrogenation apparatus.

-

Ethanol: This solvent is chosen for its ability to dissolve the reactants and for its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.

Experimental Protocol: Reduction of 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.0 eq) and 10% Pd/C (typically 10-20% by weight of the starting material) in ethanol.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove air.

-

Addition of Hydrazine: Heat the suspension to reflux. While maintaining reflux, add hydrazine hydrate (a large excess, e.g., 20-30 eq) dropwise over a period of 1-2 hours. Caution: The reaction can be exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4,4'-diamino-2,2'-bipyridine. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | [1] |

| Catalyst | 10% Palladium on Carbon | [1] |

| Reducing Agent | Hydrazine Hydrate | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | High | [1] |

Step 2: Synthesis of this compound via Eschweiler-Clarke Methylation

The second step involves the exhaustive methylation of the primary amino groups of 4,4'-diamino-2,2'-bipyridine to the corresponding tertiary dimethylamino groups. The Eschweiler-Clarke reaction is the classic and most direct method for this transformation, utilizing formic acid and formaldehyde.[2][3][4]

Mechanism Insight:

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The formic acid acts as a hydride donor, and the reaction is driven to completion by the formation of carbon dioxide. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[5][6][7]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke Methylation of 4,4'-Diamino-2,2'-bipyridine

-

Reaction Setup: To a solution of 4,4'-diamino-2,2'-bipyridine (1.0 eq) in formic acid (a significant excess, acting as both reagent and solvent), add an aqueous solution of formaldehyde (e.g., 37 wt. % in water, a large excess, typically 4-6 eq per amino group).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 100-110 °C) for several hours (e.g., 6-24 hours). The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the effervescence ceases and the pH is basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 4,4'-Diamino-2,2'-bipyridine | [8] |

| Methylating Agents | Formic Acid, Formaldehyde | [2][3][4] |

| Temperature | Reflux | [2][3][4] |

| Work-up | Basic neutralization and extraction | [2] |

| Purification | Column chromatography or recrystallization | [9] |

Alternative Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative approach to this compound involves the palladium-catalyzed Buchwald-Hartwig amination of a 4,4'-dihalo-2,2'-bipyridine with dimethylamine.[10][11][12] This method is a powerful tool for the formation of C-N bonds and offers a different synthetic strategy.

Caption: Alternative synthetic route via Buchwald-Hartwig amination.

Core Principles and Experimental Considerations:

-

Starting Materials: This route requires a 4,4'-dihalo-2,2'-bipyridine, such as the dichloro or dibromo derivative, and dimethylamine, which can be used as a solution in a solvent or generated in situ.

-

Catalyst System: A palladium catalyst, typically a Pd(0) or Pd(II) precursor, is used in conjunction with a phosphine ligand. The choice of ligand is crucial and often involves bulky, electron-rich phosphines (e.g., XPhos, SPhos) to facilitate the catalytic cycle.[13][14]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.[14]

-

Inert Atmosphere: The reaction is sensitive to oxygen and moisture, and thus must be carried out under an inert atmosphere (e.g., nitrogen or argon).

General Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the 4,4'-dihalo-2,2'-bipyridine (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, typically 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.2-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Addition of Reagents: Add the anhydrous solvent, followed by the dimethylamine solution.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the bipyridine core and a singlet for the methyl protons of the dimethylamino groups. The chemical shifts and coupling constants of the aromatic protons are diagnostic.

-

¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon atoms in the bipyridine rings and a signal for the methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[15]

-

Melting Point: The melting point of the purified solid is a good indicator of its purity.

Table of Expected Spectroscopic Data:

| Technique | Expected Features | Reference |

| ¹H NMR | Aromatic protons in the range of 6.5-8.5 ppm, singlet for N(CH₃)₂ protons around 3.0 ppm. | [16] |

| ¹³C NMR | Aromatic carbons in the range of 105-160 ppm, N(CH₃)₂ carbon around 40 ppm. | [16] |

| MS (ESI) | [M+H]⁺ ion corresponding to the molecular weight (242.32 g/mol ). | [15] |

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The two-step method involving the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide followed by Eschweiler-Clarke methylation is a well-established and high-yielding route. The Buchwald-Hartwig amination offers a valuable alternative, showcasing the power of modern cross-coupling chemistry. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important ligand for their applications in catalysis and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(3), 671-679. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Diamino-2,2'-bipyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Kavanagh, P., & Leech, D. (2004). Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. Tetrahedron Letters, 45(1), 121-123. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. rsc.org [rsc.org]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. This compound | C14H18N4 | CID 145093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

Introduction: The Electron-Rich Ligand at the Forefront of Coordination Chemistry

An In-Depth Technical Guide to the Chemical Properties of 4,4'-Dimethylamino-2,2'-bipyridine

This compound (DMABP) is a highly versatile and electronically rich bidentate ligand that has garnered significant interest across various fields of chemical research. As a derivative of 2,2'-bipyridine, a cornerstone of coordination chemistry, DMABP is distinguished by the presence of powerful electron-donating dimethylamino groups at the 4 and 4' positions of its pyridine rings.[1] This substitution profoundly influences its electronic structure, enhancing its coordinating ability and imparting unique photophysical and electrochemical properties to its metal complexes.[2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive exploration of the synthesis, characterization, and key chemical properties of DMABP. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and discuss its applications in catalysis and materials science, grounding all claims in authoritative references.

Core Physicochemical Properties

A foundational understanding of DMABP begins with its fundamental physical and chemical identifiers. This data is critical for experimental design, safety, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(dimethylamino)-2-pyridinyl]-N,N-dimethylpyridin-4-amine | [3] |

| CAS Number | 85698-56-2 | [3][4][5] |

| Molecular Formula | C₁₄H₁₈N₄ | [3][4][5] |

| Molecular Weight | 242.32 g/mol | [3][4] |

| Appearance | Solid | [6] |

| Melting Point | 230 °C | [4] |

| InChIKey | IHULFFMBCBEJPL-UHFFFAOYSA-N | [3][6] |

Synthesis of this compound

The synthesis of substituted bipyridines has evolved significantly, moving from classical, often low-yielding methods like the dehydrogenation of pyridines to more robust cross-coupling strategies.[7][8] For DMABP, a highly efficient and common laboratory-scale synthesis involves the methylation of 4,4'-diamino-2,2'-bipyridine.

Synthetic Rationale and Mechanism

The chosen method, a reductive amination (Eschweiler-Clarke reaction), is favored for its high yield and the use of readily available reagents. Formic acid serves as both the reducing agent and a source of the methyl group (via formaldehyde intermediate), while triethylamine acts as a base to neutralize the reaction mixture. This approach provides a direct and efficient pathway to the desired tetramethylated product.

Experimental Protocol: Synthesis from 4,4'-Diamino-2,2'-bipyridine

This protocol describes a reliable method for the synthesis of DMABP.[9]

Materials:

-

4,4'-Diamino-2,2'-bipyridine (1.0 eq)

-

Formic Acid (excess)

-

Triethylamine (excess)

-

Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

Vessel Preparation: Under an inert atmosphere, charge a Schlenk flask with 4,4'-diamino-2,2'-bipyridine.

-

Reagent Addition: Add an excess of formic acid and triethylamine to the flask. The use of excess reagents drives the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 125 °C and maintain for approximately 120 hours. The extended reaction time ensures the complete methylation of all four N-H bonds.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Basify the solution with a suitable base (e.g., NaOH) to deprotonate any ammonium salts, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Self-Validation: The identity and purity of the synthesized DMABP must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to established data.[10]

Structural and Spectroscopic Properties

The chemical behavior of DMABP is a direct consequence of its molecular structure. The two pyridine rings in 2,2'-bipyridine are known to adopt a coplanar conformation with the nitrogen atoms in a trans position in the ground state, though they readily switch to a cis conformation for chelation.[11] The dimethylamino groups are powerful π-donors, significantly increasing the electron density of the bipyridine system.

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and offering insights into its electronic properties.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra are characterized by signals corresponding to the aromatic protons and carbons of the bipyridine core, as well as a prominent signal for the methyl protons of the dimethylamino groups. Due to the electron-donating effect of the N(CH₃)₂ groups, the aromatic protons and carbons, particularly those ortho and para to the substitution, will exhibit upfield shifts compared to unsubstituted 2,2'-bipyridine.

-

UV-Visible Spectroscopy: The electronic spectrum of DMABP is dominated by intense π→π* transitions within the bipyridine framework. The presence of the auxochromic dimethylamino groups causes a significant bathochromic (red) shift in the absorption maxima compared to the parent bipyridine, indicating a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[12]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic C=C and C=N stretching vibrations of the pyridine rings, along with C-N stretching and C-H bending vibrations from the dimethylamino groups.

Electrochemical Properties: A Tunable Redox-Active Ligand

The electron-donating dimethylamino groups make DMABP an electron-rich ligand. This property has profound implications for its electrochemical behavior and that of its metal complexes.

-

Redox Behavior: Cyclic voltammetry studies reveal that the electron-donating N(CH₃)₂ groups make the bipyridine ligand easier to oxidize and more difficult to reduce compared to unsubstituted or electron-withdrawing group-substituted bipyridines.[13][14] This is because these groups raise the energy of the HOMO.

-

Influence on Metal Complexes: When coordinated to a metal center, DMABP's electronic properties are transferred to the resulting complex.[4] The ligand's strong σ-donating character stabilizes the metal center, often making metal-centered oxidations more difficult (i.e., shifting the M²⁺/M³⁺ redox potential to more positive values) compared to complexes with less electron-donating ligands.[15] This tunability is a cornerstone of designing metal complexes for specific catalytic or photophysical applications.[14]

Coordination Chemistry and Applications

DMABP's primary function in chemistry is as a bidentate chelating ligand, forming stable five-membered rings with a wide range of metal ions.[11] Its strong electron-donating nature enhances the stability and modulates the reactivity of these coordination complexes.

Catalysis

In the broader context of catalysis, 4-dialkylaminopyridines are known to be highly effective nucleophilic catalysts for a variety of organic transformations, including acylations and esterifications.[16][17][18] As a ligand in transition metal catalysis, DMABP can be used to tune the electronic environment of the metal center, thereby influencing the catalytic activity and selectivity. For example, in cross-coupling reactions, an electron-rich ligand like DMABP can promote the oxidative addition step, which is often rate-limiting.[19]

Photoluminescent Materials and Drug Development

The extended π-system and electron-rich nature of DMABP make it an excellent building block for photoluminescent materials.[1] Metal complexes of substituted bipyridines, particularly with Ru(II), are renowned for their intense metal-to-ligand charge transfer (MLCT) absorptions and emissive properties.[20] The strong donating character of DMABP lowers the energy of the MLCT state, red-shifting the emission, a property that is highly desirable for applications in:

-

OLEDs (Organic Light-Emitting Diodes): Where tuning emission color is critical.

-

Luminescent Probes and Sensors: The amino groups can act as recognition sites, leading to changes in luminescence upon binding to specific analytes.[1]

-

Photodynamic Therapy (PDT): In drug development, Ru(II) complexes are investigated as photosensitizers. An ideal photosensitizer absorbs light at longer, more tissue-penetrating wavelengths. The properties of DMABP make it a promising ligand for developing new PDT agents.[21]

Conclusion

This compound is more than just a substituted bipyridine; it is a powerful tool for chemists and researchers. Its strong electron-donating properties provide a mechanism to precisely tune the electronic, electrochemical, and photophysical characteristics of metal complexes. Through robust and scalable synthetic methods, this ligand is readily accessible for exploration in catalysis, the development of advanced materials, and the design of novel metal-based therapeutics. The foundational principles and protocols outlined in this guide provide a solid framework for harnessing the unique chemical properties of DMABP in pioneering research endeavors.

References

- Kelly, B. D., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine.

- Krasavin, M. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.

- Wikipedia. (n.d.). 2,2′-Bipyridine.

- Bergman, R. G., et al. (n.d.). Synthesis of mono-substituted 2,2′-bipyridines. RSC Publishing.

- BenchChem. (2025).

- Biosynth. (n.d.). 4,4' -Bis(N,N-dimethylamino)-2,2' -bipyridine.

- Constable, E. C. (2021). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI.

- Nagaraju, P., et al. (n.d.). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions.

- ChemicalBook. (n.d.). 4,4-DiMethylaMino-2,2-bipyridine synthesis.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). This compound. NIST WebBook.

- Wagner, F., et al. (n.d.). 4,4'-disubstituted 2,2'-bipyridines 3-7 as precursors of novel push-pull ligands.

- Liew, F., et al. (2022). Redox Properties of [Cp*Rh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands. ChemRxiv.

- Vobecka, O., et al. (2021). Redox Property Tuning in Bipyridinium Salts. PMC - NIH.

- Nagaraju, P., et al. (2025). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand.

- Request PDF. (2025). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.

- ChemicalBook. (n.d.). 4,4-DiMethylaMino-2,2-bipyridine(85698-56-2) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 4,4' -Bis(N,N-dimethylamino)-2,2' -bipyridine.

- Semantic Scholar. (n.d.).

- chemeurope.com. (n.d.). 4-Dimethylaminopyridine.

- Wikipedia. (n.d.). 4-Dimethylaminopyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Coordination Chemistry of 4,4'-Bis(4- hydroxystyryl)-2,2'-bipyridine and its Potential in Drug Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H18N4 | CID 145093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. This compound [webbook.nist.gov]

- 6. 4,4' -Bis(N,N-dimethylamino)-2,2' -bipyridine | 85698-56-2 [sigmaaldrich.com]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime | MDPI [mdpi.com]

- 9. 4,4-DiMethylaMino-2,2-bipyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 4,4-DiMethylaMino-2,2-bipyridine(85698-56-2) 1H NMR spectrum [chemicalbook.com]

- 11. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 4-Dimethylaminopyridine [chemeurope.com]

- 18. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 19. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

4,4'-Dimethylamino-2,2'-bipyridine CAS number 85698-56-2

An In-Depth Technical Guide to 4,4'-Dimethylamino-2,2'-bipyridine (DMABP)

Topic: this compound CAS Number: 85698-56-2 Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (DMABP), a derivative of the foundational 2,2'-bipyridine ligand system, represents a significant advancement in coordination chemistry and catalysis. Characterized by the potent electron-donating dimethylamino groups at the 4,4'-positions, this molecule exhibits profoundly altered electronic properties compared to its parent structure. This guide, intended for the practicing scientist, synthesizes field-proven insights into the physicochemical properties, synthesis, and multifaceted applications of DMABP. We will explore its pivotal role as a chelating ligand, its utility in homogeneous and photoredox catalysis, and its potential in materials science, providing not just protocols but the causal logic behind experimental design.

Part 1: Core Physicochemical Properties and Characterization

The unique reactivity and utility of this compound stem directly from its molecular structure. The introduction of two dimethylamino groups transforms the bipyridine core into a powerful electron-donating scaffold.

Molecular Profile

A summary of the essential physicochemical properties of DMABP is provided below.

| Property | Value | Source(s) |

| CAS Number | 85698-56-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈N₄ | [2][4][5] |

| Molecular Weight | 242.32 g/mol | [1][2][5] |

| IUPAC Name | 2-[4-(dimethylamino)-2-pyridinyl]-N,N-dimethylpyridin-4-amine | [2][6] |

| Melting Point | 230-232 °C | [1][5][7] |

| Appearance | White to off-white solid | [8] |

| SMILES | CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C | [1] |

Electronic and Spectroscopic Signature

The defining feature of DMABP is its electron-rich nature. The nitrogen lone pairs of the dimethylamino groups actively participate in resonance with the pyridine rings, significantly increasing the electron density on the chelating nitrogen atoms. This has two primary consequences:

-

Enhanced Basicity and Nucleophilicity: DMABP is a stronger Lewis base than unsubstituted 2,2'-bipyridine, leading to the formation of more stable coordination complexes with metal centers.

-

Redox Potential Modulation: When complexed with a redox-active metal (e.g., Ru, Ir), the electron-donating ligands make the metal center easier to oxidize. This property is crucial for tuning the potential of molecular catalysts, particularly in photoredox applications.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming identity. Spectral data is available from sources like ChemicalBook.[9]

-

¹³C NMR: Provides information on the carbon framework of the molecule.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[2]

-

UV-Visible Spectroscopy: The extended conjugation and auxochromic amino groups result in absorption maxima at longer wavelengths compared to 2,2'-bipyridine, a critical factor for its use in photochemistry.

Part 2: Synthesis and Purification Workflow

The synthesis of DMABP is typically achieved through the methylation of its diamino precursor. This approach is reliable and provides good yields of the target compound.

Recommended Synthesis Protocol: Reductive N-Methylation

This protocol describes the synthesis of DMABP from 4,4'-diamino-2,2'-bipyridine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Causality: The Eschweiler-Clarke reaction is chosen for its high selectivity and yield in N-methylating primary and secondary amines. It uses an excess of formic acid and formaldehyde, which act as both the methyl source and the reducing agent, avoiding the use of more hazardous alkylating agents and metal hydrides.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4'-diamino-2,2'-bipyridine (1.0 eq).

-

Reagent Addition: Add formic acid (10-15 eq) and aqueous formaldehyde (37%, 10-15 eq). The reaction is often exothermic and may require initial cooling.

-

Heating: Heat the reaction mixture to 100-125 °C and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Storage

Purification: The crude DMABP can be purified by one of the following methods:

-

Recrystallization: From a solvent system like methanol/water or ethanol.

-

Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Storage: DMABP should be stored in a cool, dry place away from light and metals, under an inert atmosphere if possible, to prevent degradation.[1]

Caption: Workflow for the synthesis of DMABP via Eschweiler-Clarke reaction.

Part 3: Core Applications in Modern Chemistry

DMABP's primary value lies in its function as a superior bipyridine ligand, enhancing the performance of metal complexes in various catalytic applications.

A Keystone Ligand in Coordination Chemistry

DMABP is a classic bidentate chelating ligand, forming stable five-membered rings with transition metal ions.

Causality: The strong σ-donating character of the dimethylamino-substituted pyridine nitrogens creates robust metal-ligand bonds. This stabilizes the resulting complex, often protecting the metal center from decomposition and allowing it to participate effectively in catalysis. This is a general principle for bipyridine derivatives, which are fundamental components in areas like supramolecular chemistry and the development of photosensitizers.[10]

Caption: Chelation of a metal ion (Mⁿ⁺) by the two nitrogen atoms of DMABP.

Applications in Homogeneous Catalysis

While related compounds like 4-dimethylaminopyridine (DMAP) are known hypernucleophilic acylation catalysts[8][11], DMABP's main role is as an ancillary ligand that modulates the activity of a catalytic metal center. For instance, bipyridine ligands are essential in nickel-catalyzed cross-coupling reactions.[12][13]

Exemplary Protocol: Nickel-Catalyzed Reductive Coupling

This generalized protocol illustrates the use of a bipyridine ligand in a nickel-catalyzed homocoupling of aryl halides, a reaction type where ligands like DMABP are critical for efficiency.

-

Catalyst Pre-formation/In-situ Generation: In a glovebox, add NiCl₂ (5 mol%) and DMABP (5.5 mol%) to an oven-dried vial. Add anhydrous solvent (e.g., DMF or THF). Stir for 15-20 minutes.

-

Reaction Assembly: To the catalyst solution, add the aryl halide substrate (1.0 eq) and a stoichiometric reductant, such as zinc or manganese powder (2.0-3.0 eq).[12]

-

Reaction Conditions: Seal the vial and stir the mixture at the designated temperature (e.g., 60-80 °C) for 12-24 hours.

-

Analysis and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, quench the reaction, filter off the solid reductant, and perform a standard aqueous work-up followed by purification.

Causality: The DMABP ligand stabilizes the low-valent Ni(0) active species, prevents catalyst aggregation, and accelerates the key steps of oxidative addition and reductive elimination in the catalytic cycle. The electron-rich nature of DMABP enhances the electron density at the nickel center, promoting the oxidative addition step.

An Enabling Ligand in Photoredox Catalysis

Perhaps the most dynamic application area for DMABP is in visible-light photoredox catalysis. Here, metal complexes of bipyridine ligands, particularly with ruthenium and iridium, act as photocatalysts that convert light energy into chemical energy.[14][15]

The Scientific Principle: A photocatalyst like [Ru(bpy)₃]²⁺ absorbs a photon of visible light, promoting an electron to a higher energy orbital to form a potent excited state, [Ru(bpy)₃]²⁺. This excited state can act as both a strong reductant and a strong oxidant. The electronic properties of the bipyridine ligands directly control the energy levels of the complex, thereby tuning its absorption spectrum and redox potentials.

Why DMABP is Superior: The electron-donating dimethylamino groups in DMABP destabilize the metal's d-orbitals. This lowers the energy gap for excitation, shifting the complex's absorption to longer, lower-energy wavelengths (red-shift). More importantly, it makes the excited state a more powerful reducing agent, enabling it to activate a wider range of substrates than complexes with standard bipyridine ligands. This principle has been demonstrated in studies where ligand modification significantly impacts catalytic efficiency.[16]

Caption: General photoredox catalytic cycles showing reductive and oxidative quenching pathways.

Part 4: Future Outlook and Emerging Research

The robust and tunable nature of this compound positions it as a key building block for future innovations:

-

Materials Science: The strong luminescence often observed in metal complexes of substituted bipyridines suggests a role for DMABP in the development of novel Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[17][18] The amino groups can also serve as sites for further functionalization to graft the ligand onto surfaces or polymers.

-

Drug Development: Bipyridine-metal complexes have been investigated for their biological activities. The DMABP scaffold could be incorporated into molecules designed as therapeutic or diagnostic agents.

-

CO₂ Reduction: Catalytic systems for the reduction of carbon dioxide often rely on bipyridine ligands. The enhanced reducing power of DMABP-based catalysts may lead to more efficient systems for converting CO₂ into valuable chemical feedstocks.

Conclusion

This compound is far more than a simple structural variant of 2,2'-bipyridine. It is a highly specialized molecular tool that offers chemists precise control over the electronic properties of metal complexes. Its powerful electron-donating character enhances stability, tunes redox potentials, and ultimately boosts catalytic efficiency. From enabling challenging cross-couplings to driving novel photoredox transformations, DMABP provides a validated and versatile platform for innovation across the chemical sciences.

References

-

PubChem. This compound | C14H18N4 | CID 145093. [Link]

-

ResearchGate. Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. [Link]

-

NIST WebBook. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4,4'-Dimethoxy-2,2'-Bipyridine: A Cornerstone in Material Science and Catalysis. [Link]

-

ACS Publications. Photoredox Catalysis in Organic Chemistry. [Link]

-

Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

-

National Institutes of Health (NIH). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

LookChem. Cas 85698-56-2,4,4-DiMethylaMino-2,2-bipyridine. [Link]

-

Wikipedia. 4-Dimethylaminopyridine. [Link]

-

ResearchGate. Examples of common photoredox catalysts. [Link]

-

National Institutes of Health (NIH). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. [Link]

-

ResearchGate. Catalysis by 4-dialkylaminopyridines. [Link]

-

Princeton University, Macmillan Group. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. [Link]

-

PubMed. Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes. [Link]

-

Royal Society of Chemistry. Photoluminescence and photoredox catalytic properties of cationic Ru(ii) polypyridine complexes encapsulated within an InTATB metal–organic framework. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C14H18N4 | CID 145093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 4,4-DiMethylaMino-2,2-bipyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 4,4-DiMethylaMino-2,2-bipyridine CAS#: 85698-56-2 [m.chemicalbook.com]

- 6. Buy Online CAS Number 85698-56-2 - TRC - 4,4'-Bis(N,N-dimethylamino)-2,2'-bipyridine (>90%) | LGC Standards [lgcstandards.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 9. 4,4-DiMethylaMino-2,2-bipyridine(85698-56-2) 1H NMR [m.chemicalbook.com]

- 10. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Photoluminescence and photoredox catalytic properties of cationic Ru(ii) polypyridine complexes encapsulated within an InTATB metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

molecular structure of 4,4'-Dimethylamino-2,2'-bipyridine

An In-depth Technical Guide to the Molecular Structure of 4,4'-Dimethylamino-2,2'-bipyridine

Introduction: Beyond the Bipyridine Archetype

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its robust chelating ability with a vast array of transition metals.[1] However, the strategic functionalization of the bipyridine core can dramatically modulate its electronic properties, unlocking new frontiers in catalysis, materials science, and drug development. This guide focuses on this compound (dma-bpy), a derivative where the introduction of powerful electron-donating dimethylamino groups transforms the ligand's character.

The core of dma-bpy's utility lies in its enhanced electron density. The dimethylamino substituents act as strong π-donors through resonance, enriching the pyridine rings and, crucially, the nitrogen donor atoms. This heightened electron-donating ability makes dma-bpy a superior ligand for stabilizing metal centers, particularly in higher oxidation states, and for participating in metal-to-ligand charge transfer (MLCT) transitions, a property vital for photoluminescent materials.[2][3] This guide provides an in-depth exploration of the molecular structure of dma-bpy, linking its stereoelectronic features to its synthesis, characterization, and functional applications.

Elucidation of the Molecular Structure

The defining characteristics of this compound stem from the interplay between the bipyridine framework and the electronic effects of the dimethylamino substituents.

Core Bipyridine Framework and Planarity

Like its parent, 2,2'-bipyridine, the dma-bpy molecule consists of two pyridine rings linked by a C2-C2' single bond. The dihedral angle between these two rings is a critical structural parameter. In the solid state, substituted 2,2'-bipyridines often adopt a nearly planar trans-conformation. For example, the closely related 4,4'-dimethoxy-2,2'-bipyridine exhibits a small dihedral angle of just 5.8°, with crystal packing forces favoring a planar arrangement to maximize intermolecular interactions like π-stacking.[4][5] While specific crystallographic data for dma-bpy is less commonly published, computational studies and data from related structures suggest a similar preference for near-planarity in the solid state. This planarity is essential for the extended π-conjugation across the two rings, which is fundamental to its electronic and photophysical properties.[1]

The Influence of Dimethylamino Substituents

The nitrogen atoms of the dimethylamino groups at the 4 and 4' positions are sp²-hybridized, allowing their lone pair of electrons to participate in resonance with the pyridine ring's π-system. This delocalization has two profound structural consequences:

-

Increased Electron Density: The resonance effect pushes electron density into the pyridine rings, significantly increasing the basicity and nucleophilicity of the pyridyl nitrogen atoms. This makes dma-bpy a much stronger σ-donor and a more effective ligand for coordinating to metal ions compared to unsubstituted bipyridine.[6]

-

Bond Length Alterations: The C4-N(amino) bond is expected to have partial double-bond character, making it shorter than a typical C-N single bond. Conversely, the electron delocalization affects the bond lengths within the pyridine ring itself.

This powerful electron-donating nature is quantifiable through parameters like ionization energy. Photoelectron spectroscopy data indicates an ionization energy of 7.3 eV for dma-bpy, which is a key indicator of its electron-rich character.[7]

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of substituted bipyridines can be approached through various strategies, including Ullmann-type homocoupling and palladium-catalyzed cross-coupling reactions.[8] A particularly effective method for preparing dma-bpy involves the methylation of its precursor, 4,4'-diamino-2,2'-bipyridine.[9]

Rationale for Synthetic Pathway

The chosen pathway, an Eschweiler-Clarke reaction, is a well-established method for the exhaustive methylation of primary amines. This choice is guided by several factors:

-

High Yield: The reaction is known for its efficiency and typically provides high yields of the desired tertiary amine.[9]

-

Readily Available Reagents: Formic acid and triethylamine are common, inexpensive laboratory reagents.

-

Avoidance of Over-alkylation Issues: Unlike methods using alkyl halides, the Eschweiler-Clarke reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.

Caption: General workflow for the synthesis of dma-bpy.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Eschweiler-Clarke reactions.[9]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4,4'-diamino-2,2'-bipyridine (1.0 eq).

-

Reagent Addition: Add triethylamine (10 eq) followed by formic acid (10 eq) via syringe.

-

Causality: Triethylamine acts as a base, while formic acid serves as both the reducing agent and the source of the methyl group via a formaldehyde intermediate.

-

-

Heating: Heat the reaction mixture to 125 °C and maintain for 48-120 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature is necessary to drive the reaction, which proceeds through the formation of formyl esters and iminium ions, followed by hydride transfer from formate.

-

-

Workup: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, with results matching the expected data in Table 1.

-

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of synthesized dma-bpy. The molecule's symmetry and electronic structure give rise to a distinct spectroscopic fingerprint.

| Property | Value / Observation | Source |

| Molecular Formula | C₁₄H₁₈N₄ | [10] |

| Molecular Weight | 242.32 g/mol | [10] |

| Melting Point | 230-232 °C | [11] |

| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the N(CH₃)₂ groups. | [12] |

| ¹³C NMR | Due to symmetry, expect 7 distinct signals. | [12] |

| Mass Spec (MS) | M/z = 242.15 (M⁺) | [10] |

| UV-Vis Absorption | Intense absorption bands due to π→π* and n→π* transitions. | [13] |

| Ionization Energy | 7.3 eV | [7] |

Table 1: Key Physical and Spectroscopic Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified. One would expect to see three distinct aromatic proton signals and a single, highly integrated singlet for the four equivalent methyl groups. Similarly, the ¹³C NMR spectrum should display only seven signals: five for the aromatic carbons and one each for the methyl and amino-substituted carbons. The chemical shift of the methyl protons provides direct evidence of their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₄H₁₈N₄ (242.1531).[10]

Applications in Coordination Chemistry and Catalysis

The unique molecular and electronic structure of dma-bpy makes it a highly valuable ligand in various applications, from creating novel coordination complexes to facilitating catalytic reactions.

Ligand in Transition Metal Complexes

The strong electron-donating character of dma-bpy makes it an excellent ligand for stabilizing transition metals.[14] When it acts as a bidentate chelate, it forms a stable five-membered ring with the metal center. This has several important implications:

-

Stabilization of Metal Centers: It can stabilize metals in various oxidation states and is particularly effective for electron-poor metal centers.

-

Tuning of Redox Potentials: The electron-rich nature of the ligand can modulate the redox potentials of the metal complex.[14]

-

Photophysical Properties: In complexes with metals like Ruthenium(II) or Iridium(III), the ligand's electronic properties are crucial for tuning the energy of MLCT bands, which is essential for applications in photocatalysis and organic light-emitting diodes (OLEDs).[2][15]

Caption: Chelation of a metal ion (M) by the dma-bpy ligand.

Role in Catalysis

While the parent compound 4-dimethylaminopyridine (DMAP) is a well-known nucleophilic catalyst,[16][17] dma-bpy is more commonly employed as an ancillary ligand in transition metal-catalyzed reactions. In this role, it modifies the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. For example, bipyridine ligands are used in a wide range of reactions, including cross-coupling, polymerization, and oxidation processes.[15][18] The enhanced donating ability of dma-bpy can lead to more active catalysts for specific transformations.

Conclusion

This compound represents a masterful iteration of ligand design. Its molecular structure is defined by a nearly planar bipyridine core functionalized with potent electron-donating dimethylamino groups. This substitution fundamentally alters the electronic landscape of the molecule, creating an electron-rich, strongly coordinating ligand. This structural enhancement directly translates into its utility in forming stable, redox-active, and photophysically interesting metal complexes, and it holds significant potential for the development of advanced catalysts and materials. A thorough understanding of its structure, as detailed in this guide, is paramount for researchers and scientists aiming to harness its full potential in drug discovery and chemical innovation.

References

-

Buonomo, J., Everson, D., & Weix, D. (2013). Substituted 2,2′-Bipyridines by Nickel-Catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis. Available at: [Link]

-

Weix Group, University of Wisconsin–Madison. Substituted 2,2'-Bipyridines by Nickel Catalysis: 4,4'-Di-tert-butyl-2,2'-bipyridine. Available at: [Link]

-

Campeau, L.-C., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

-

Bergman, R. G., et al. (2003). Synthesis of mono-substituted 2,2′-bipyridines. Chemical Communications. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4,4'-Diamino-2,2'-bipyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Two isomorphous transition metal complexes displaying a coordinated tetrathionate unit. PDF. Available at: [Link]

-

Papastergiou, M., et al. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI. Available at: [Link]

-

Yang, L.-J., et al. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Franke, A., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,4'-Bipyridine: A Key Player in Catalysis and Advanced Material Science. Available at: [Link]

-

Grusenmeyer, T. A., et al. (2012). Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O). Dalton Transactions. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand. Available at: [Link]

-

ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Request PDF. Available at: [Link]

-

LookChem. (n.d.). Cas 85698-56-2,4,4-DiMethylaMino-2,2-bipyridine. Available at: [Link]

-

Kusano, Y., Ohno, K., & Fujihara, T. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands. Available at: [Link]

-

Kirchner, B., et al. (2011). Electronic Structure of 2,2'-bipyridine Organotransition-Metal Complexes. Inorganic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Available at: [Link]

-

ChemEurope. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]

-

ResearchGate. (n.d.). Catalysis by 4-dialkylaminopyridines. Request PDF. Available at: [Link]

-

De Vetta, M., et al. (2020). Visualization and Comprehension of Electronic and Topographic Contrasts on Cooperatively Switched Diarylethene-Bridged Ditopic Ligand. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. PDF. Available at: [Link]

-

ResearchGate. (n.d.). Electronic Structure of 2,2'-Bipyridine Organotransition-Metal Complexes. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2'-bipyridine)(mes)(2) and . Available at: [Link]

-

Sahu, S., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. PubMed Central. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Structure of 4-(Dimethylamino)pyridine Cyanoborane Adduct. Available at: [Link]

-

ChemSrc. (n.d.). 4,4-Dimethylamino-2,2-bipyridine. Available at: [Link]

Sources

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound [webbook.nist.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. 4,4-DiMethylaMino-2,2-bipyridine synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C14H18N4 | CID 145093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cas 85698-56-2,4,4-DiMethylaMino-2,2-bipyridine | lookchem [lookchem.com]

- 12. 4,4-DiMethylaMino-2,2-bipyridine(85698-56-2) 1H NMR [m.chemicalbook.com]

- 13. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Dimethylaminopyridine [chemeurope.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

4,4'-Dimethylamino-2,2'-bipyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4,4'-Bis(dimethylamino)-2,2'-bipyridine

Introduction

4,4'-Bis(dimethylamino)-2,2'-bipyridine, also known by its synonym N4,N4,N4',N4'-tetramethyl-[2,2'-bipyridine]-4,4'-diamine (CAS No: 85698-56-2), is a highly electron-rich bidentate ligand fundamental to modern coordination chemistry and catalysis.[1] Its structure, featuring two pyridine rings functionalized with powerful electron-donating dimethylamino groups, allows it to form stable complexes with a wide array of transition metals. These complexes are pivotal in fields ranging from photoredox catalysis to the development of advanced materials.

Understanding and quantifying the solubility of this ligand in various organic solvents is a critical first step for any researcher. Solubility dictates the choice of reaction media, influences reaction kinetics, determines the feasibility of purification methods, and is paramount for the formulation of catalysts or functional materials. This guide provides a comprehensive overview of the known solubility characteristics of 4,4'-Bis(dimethylamino)-2,2'-bipyridine, a robust experimental protocol for its quantitative determination, and practical insights into solvent selection for its application.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its handling and application. These properties inherently influence its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 85698-56-2 | [2][3] |

| Molecular Formula | C₁₄H₁₈N₄ | [2][4] |

| Molecular Weight | 242.32 g/mol | [2][3][4] |

| Appearance | Pale Yellow to Light Yellow Solid | [1] |

| Melting Point | 230-232 °C | [1] |

| Predicted pKa | 9.02 ± 0.30 | [1] |

| Predicted logP | 2.2756 | [4][5] |

Solubility Profile of 4,4'-Bis(dimethylamino)-2,2'-bipyridine

Quantitative solubility data for 4,4'-Bis(dimethylamino)-2,2'-bipyridine is not extensively reported in publicly accessible literature. This underscores the importance for researchers to perform their own precise measurements within the context of their specific experimental conditions (e.g., temperature, solvent purity).

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information.

| Solvent | Solvent Type | Solubility | Source(s) |

| Chloroform | Chlorinated | Slightly Soluble | [1] |

| Methanol | Polar Protic | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | [6][7][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | [7] |

Note: Solubility in DMSO and DMF is inferred from the common use of these solvents for dissolving a wide range of bipyridine derivatives for chemical reactions and biological assays.[7][8]

Structural Rationale for Solubility

The solubility characteristics of 4,4'-Bis(dimethylamino)-2,2'-bipyridine can be rationalized by its molecular structure:

-

Polarity : The presence of four nitrogen atoms and the overall asymmetry of the molecule impart significant polarity. The dimethylamino groups are strong hydrogen bond acceptors. This suggests a preference for polar solvents.

-

"Like Dissolves Like" : Based on this principle, solubility is expected to be favorable in polar aprotic solvents such as DMSO, DMF, and acetonitrile, which can engage in dipole-dipole interactions.

-

Protic Solvents : In polar protic solvents like methanol and ethanol, the molecule can act as a hydrogen bond acceptor. However, the bulky nature of the molecule and the nonpolar hydrocarbon portions may limit extensive solvation, explaining the "slightly soluble" observation in methanol.[1]

-

Nonpolar Solvents : Solubility is expected to be low in nonpolar solvents such as hexanes or toluene, as these solvents cannot effectively solvate the polar regions of the molecule.

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

For research and development, particularly in drug development and catalysis, qualitative descriptions are insufficient. A quantitative, reproducible value for solubility is required. The Shake-Flask Method is the gold-standard technique for determining equilibrium solubility, providing the most reliable and thermodynamically relevant data.[9][10]

Causality and Principle

This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. By measuring the concentration of the solute in the liquid phase, we determine its maximum solubility at a given temperature. Every step is designed to ensure this equilibrium is genuinely reached and accurately measured.

Step-by-Step Methodology

-

Preparation :

-

Step 1.1 : Add an excess amount of solid 4,4'-Bis(dimethylamino)-2,2'-bipyridine to a series of clear glass vials.

-

Expertise & Experience: An "excess" is critical to ensure equilibrium with a solid phase is possible. A common practice is to add enough solid so that a visible amount remains undissolved at the end of the experiment. Start with approximately 5-10 mg of solid per 1 mL of solvent.

-

-

Step 1.2 : Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration :

-

Step 2.1 : Seal the vials tightly to prevent solvent evaporation.

-

Step 2.2 : Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25 °C). Agitate the vials at a constant speed.

-

Expertise & Experience: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. Temperature control is non-negotiable, as solubility is highly temperature-dependent.

-

-

Step 2.3 : Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended for initial screening, with 48-72 hours being more definitive.[11][12]

-

Trustworthiness: To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases over time.

-

-

-

Phase Separation :

-

Step 3.1 : After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Step 3.2 : Carefully separate the saturated supernatant from the solid. Two reliable methods are:

-

Filtration (Recommended) : Withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Centrifugation : Centrifuge the vials at high speed until a clear supernatant is obtained, then carefully pipette the supernatant from the top.

-

Trustworthiness: This step is the most common source of error. The goal is to obtain a clear solution free of any solid particles, as their presence would artificially inflate the measured concentration. The first few drops from a syringe filter should be discarded to saturate any potential binding sites on the filter membrane.

-

-

-

Analysis :

-

Step 4.1 : Prepare a series of calibration standards of 4,4'-Bis(dimethylamino)-2,2'-bipyridine of known concentrations in the same solvent.

-

Step 4.2 : Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

-

Step 4.3 : Analyze the standards and the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.[9]

-

Step 4.4 : Plot the calibration curve and determine the concentration of the diluted sample. Back-calculate to find the concentration of the original, undiluted supernatant. This value is the equilibrium solubility.

-

Workflow Visualization

Caption: Equilibrium Solubility Determination via Shake-Flask Method.

Practical Considerations for Solvent Selection

The choice of solvent is dictated by more than just solubility; it depends on the application.

-

For Coordination Chemistry : The ideal solvent must dissolve not only the 4,4'-Bis(dimethylamino)-2,2'-bipyridine ligand but also the metal salt precursor (e.g., RuCl₃, Pd(OAc)₂). Furthermore, the solvent should be relatively non-coordinating or labile to avoid competing with the bipyridine for binding sites on the metal center. Dichloromethane, chloroform, acetonitrile, or THF are often good starting points.

-

For Catalysis : The solvent must be inert under the reaction conditions and should not react with the catalyst, substrates, or products. The solubility of all reaction components at the desired reaction temperature is crucial.

-

For Purification : Recrystallization is a common purification technique. This requires a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A screening of solvents like ethyl acetate, acetonitrile, or methanol/water mixtures may yield a suitable system.

Safety and Handling

Based on available safety data, 4,4'-Bis(dimethylamino)-2,2'-bipyridine must be handled with appropriate precautions.[1]

-

Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

-

Chemsrc. 4,4-Dimethylamino-2,2-bipyridine | CAS#:85698-56-2. [Link]

-

PubChem. 4,4'-Dimethylamino-2,2'-bipyridine. [Link]

-

Solubility of Things. 2,2'-Bipyridine. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. [Link]

-

Chem-Supply. Safety Data Sheet - 2,2'-BIPYRIDINE. [Link]

-

Chemister.ru. 4,4'-bipyridine properties. [Link]

-

Wikipedia. 4,4'-Bipyridine. [Link]

-

NIH National Center for Biotechnology Information. 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. [Link]

-

Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]

Sources

- 1. 4,4-DiMethylaMino-2,2-bipyridine | 85698-56-2 [chemicalbook.com]

- 2. This compound | C14H18N4 | CID 145093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 4,4-Dimethylamino-2,2-bipyridine | CAS#:85698-56-2 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

Spectroscopic Characterization of 4,4'-Dimethylamino-2,2'-bipyridine: An In-depth Technical Guide

Introduction

4,4'-Dimethylamino-2,2'-bipyridine is a highly electron-rich derivative of 2,2'-bipyridine, a foundational ligand in coordination chemistry. The introduction of the potent electron-donating dimethylamino groups at the 4 and 4' positions significantly alters the electronic properties of the bipyridine core, making it a valuable building block in the synthesis of functional materials, including catalysts, sensors, and components for dye-sensitized solar cells. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic structure and behavior in various chemical environments. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, complete with experimental protocols and interpretative insights for researchers in chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the pyridine rings and the methyl protons of the dimethylamino groups. The symmetry of the molecule results in a simplified spectrum, with only three signals for the aromatic protons and one for the methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.25 | d | 5.8 | 2H | H-6, H-6' |

| 7.95 | d | 2.8 | 2H | H-3, H-3' |

| 6.53 | dd | 5.8, 2.8 | 2H | H-5, H-5' |

| 3.06 | s | - | 12H | -N(CH₃)₂ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Interpretation and Causality:

The downfield chemical shift of H-6 and H-6' is attributed to the deshielding effect of the adjacent nitrogen atom. The protons H-3 and H-3' appear at a relatively upfield position for aromatic protons due to the strong electron-donating effect of the para-dimethylamino group. This electron donation increases the electron density at these positions, leading to greater shielding. The H-5 and H-5' protons experience a similar, though less pronounced, shielding effect. The sharp singlet at 3.06 ppm, integrating to 12 protons, is characteristic of the four equivalent methyl groups of the two dimethylamino substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram 1: Molecular Structure and ¹H NMR Assignments for this compound

Caption: Numbering scheme for ¹H NMR assignments.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only seven distinct carbon signals are observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 157.1 | C-2, C-2' |

| 154.5 | C-4, C-4' |

| 149.3 | C-6, C-6' |

| 105.8 | C-3, C-3' |

| 103.2 | C-5, C-5' |

| 39.5 | -N(CH₃)₂ |

| Solvent: CDCl₃ |

Interpretation and Causality:

The quaternary carbons C-2, C-2', C-4, and C-4' appear at the most downfield chemical shifts due to their direct attachment to nitrogen atoms and their involvement in the aromatic system. The carbons C-3, C-3' and C-5, C-5' are significantly shielded by the electron-donating dimethylamino groups, resulting in their upfield chemical shifts. The signal at 39.5 ppm is characteristic of the methyl carbons of the dimethylamino groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (or until a satisfactory signal-to-noise ratio is achieved)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the vibrations of the aromatic rings and the C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2920-2800 | Medium | Aliphatic C-H stretching (-CH₃) |